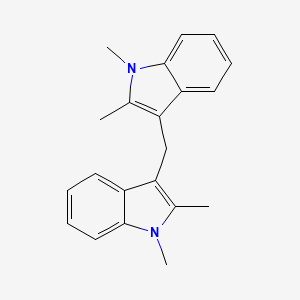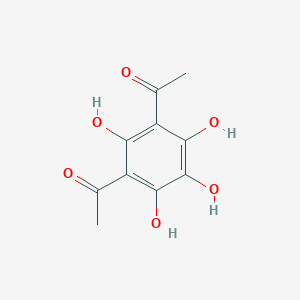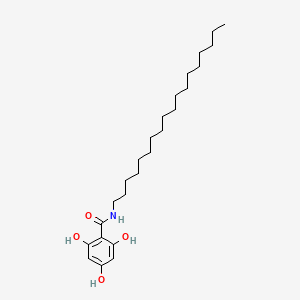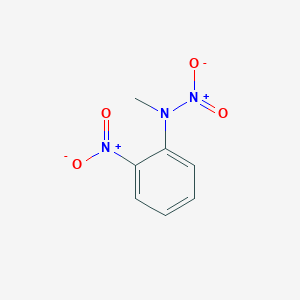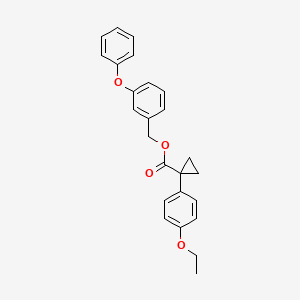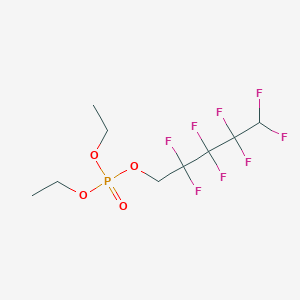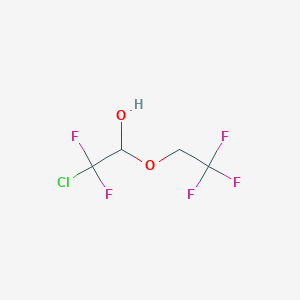
2,2'-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi . This compound is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) typically involves the reaction of 1,2-dibromo-5-nitrobenzene with 1,3-dioxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying microbial growth inhibition and enzyme activity.
Medicine: It is explored for potential use in developing antimicrobial agents and preservatives for pharmaceutical formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics and personal care items
Mecanismo De Acción
The antimicrobial activity of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is primarily due to its ability to promote the oxidation of essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets various molecular pathways involved in microbial metabolism, making it effective against a broad spectrum of microorganisms .
Comparación Con Compuestos Similares
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) can be compared with other similar compounds such as:
5-Bromo-5-nitro-1,3-dioxane: A simpler analog with similar antimicrobial properties.
1,3-Diacetylbenzene: Another compound with a benzene ring substituted with different functional groups, used in various chemical applications.
The uniqueness of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) lies in its dual functional groups (bromo and nitro) attached to the dioxane ring, which enhances its reactivity and antimicrobial efficacy.
Propiedades
Número CAS |
92448-55-0 |
|---|---|
Fórmula molecular |
C14H14Br2N2O8 |
Peso molecular |
498.08 g/mol |
Nombre IUPAC |
5-bromo-2-[2-(5-bromo-5-nitro-1,3-dioxan-2-yl)phenyl]-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C14H14Br2N2O8/c15-13(17(19)20)5-23-11(24-6-13)9-3-1-2-4-10(9)12-25-7-14(16,8-26-12)18(21)22/h1-4,11-12H,5-8H2 |
Clave InChI |
OFAWMHJKBXEKMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2C3OCC(CO3)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


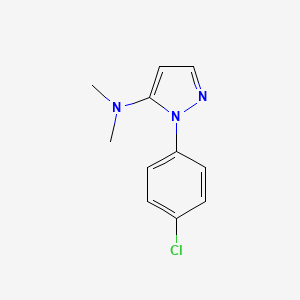
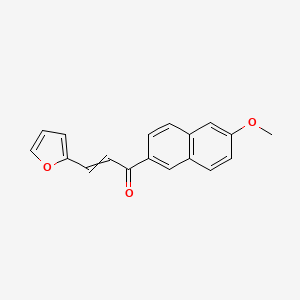
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
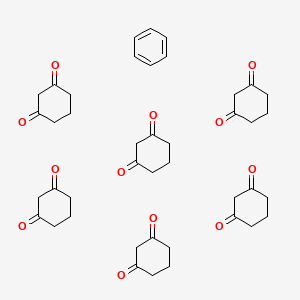
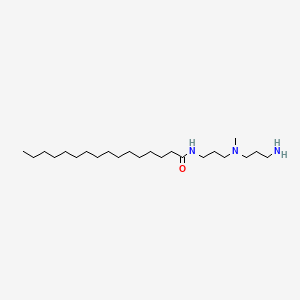
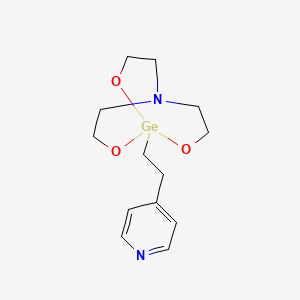
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
